1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that belongs to the class of chalcones. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. This compound is characterized by the presence of a trifluoromethyl group and two methoxy groups attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4,4,4-trifluoro-1,3-dione.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other chalcone derivatives and compounds with similar structures:
Chalcones: Similar compounds include 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one and 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one.
Fluorinated Compounds: Compounds like 4-bromo-2,5-dimethoxyphenethylamine and 2,5-dimethoxyfentanyl also contain methoxy groups and halogens, making them structurally similar. .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4/c1-18-7-3-4-10(19-2)8(5-7)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZDMHRCYCYRKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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